molecular formula C19H20N2O4 B4501911 3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide

3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide

Cat. No.: B4501911
M. Wt: 340.4 g/mol
InChI Key: ZIEUCSCQHNSJKQ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with trimethoxy groups and an indole moiety. This compound is of interest due to its potential biological activities, particularly in the field of medicinal chemistry.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(1-methyl-1H-indol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The compound exerts its effects primarily by inhibiting tubulin polymerization, which is crucial for microtubule formation. This inhibition disrupts the microtubule dynamics, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells . The molecular targets include tubulin and associated proteins involved in microtubule stability.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(1-methylindol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-21-9-8-13-14(6-5-7-15(13)21)20-19(22)12-10-16(23-2)18(25-4)17(11-12)24-3/h5-11H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEUCSCQHNSJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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